Amantadine
Overview
Description
Amantadine is an antiviral and antiparkinson drug . It is a member of the class of adamantanes and is used as an antiviral and antiparkinson drug . It has a role as an antiviral drug, an antiparkinson drug, a dopaminergic agent, an analgesic, a NMDA receptor antagonist, and a non-narcotic analgesic .
Synthesis Analysis
A simple and economical process for producing amantadine hydrochloride on a 250 g scale has been developed . The synthesized compounds were comprehensively elucidated using different spectroscopic and analytical techniques: UV-Vis, 1 H and 13 C-NMR, FT-IR, ESI-MS, thermal, and single-crystal XRD analysis .
Molecular Structure Analysis
Amantadine is the organic compound 1-adamantylamine or 1-aminoadamantane, which consists of an adamantane backbone with an amino group substituted at one of the four tertiary carbons .
Chemical Reactions Analysis
Amantadine has been studied in various glycation and oxidation factors, determining the impact of amantadine on protein glycoxidation .
Physical And Chemical Properties Analysis
Amantadine is a primary aliphatic amine and a member of adamantanes . Its molecular formula is C10H17N and its molecular weight is 151.25 g/mol .
Scientific Research Applications
Parkinson's Disease and Impulse Control Disorders
Amantadine has been associated with impulse control disorders in Parkinson's disease (PD). A study showed that amantadine use in PD patients was linked to a higher incidence of impulse control disorders and compulsive gambling, suggesting a need for further research in this area (Weintraub et al., 2010).
Drug Interaction and Delivery
A density functional theory investigation on amantadine's interaction with various doped C60 fullerenes suggests that these fullerenes could detect the presence of amantadine and potentially serve as drug delivery vehicles due to their high adsorption energies with the drug (Parlak & Alver, 2017).
Microglial Inhibition in Neurodegenerative Processes
Amantadine's effect on microglial activation and neuroinflammation was studied, showing its potential to inhibit inflammatory activation of microglia, which may attenuate neuroinflammation in neurodegenerative diseases (Kim et al., 2012).
Traumatic Brain Injury
Research has explored the effect of amantadine on cognitive function and recovery in patients with traumatic brain injury, indicating its potential in promoting functional recovery during treatment (Giacino et al., 2012).
Cognitive Improvement and Cerebral Metabolism
A study on chronic traumatic brain injury (TBI) revealed that amantadine improved executive function and increased activity in the pre-frontal cortex, suggesting its usefulness in treating cognitive deficits post-TBI (Kraus et al., 2005).
Apiculture and Honey Analysis
Amantadine's use in apiculture to protect honeybees against sacbrood virus has led to the development of methods for analyzing its residue in honey, highlighting its relevance in food safety and veterinary medicine (Zhang et al., 2011).
Potential Antidepressant Effects
Amantadine's potential as an antidepressant was reviewed, showing effects in animal models and small clinical trials. Its neurochemical profile suggests a possible role in treating depression (Raupp-Barcaro et al., 2018).
Modulation of Motor Cortex Excitability
The impact of amantadine on motor cortex excitability was studied, revealing its influence on intracortical facilitation and inhibition, suggesting its role in modulating human motor cortex excitability (Reis et al., 2006).
Neuroprotection and Cognitive Outcome in TBI
Amantadine's effects on cognitive outcome and neuronal survival after TBI in rats indicated improved cognitive performance and increased neuronal survival, supporting its potential as a treatment for human TBI (Wang et al., 2014).
Mitochondrial Function in HCV Infection
A study on hepatitis C virus infection demonstrated amantadine's role in preventing and rescuing mitochondrial dysfunction, suggesting its broader therapeutic utilization beyond antiviral and antiparkinsonian applications (Quarato et al., 2014).
Safety And Hazards
Amantadine may cause some people to be agitated, irritable, or display other abnormal behaviors. It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Future Directions
Amantadine is now used mostly for Parkinson’s disease . The early use of amantadine should be considered in newly diagnosed patients with Parkinson’s disease, for whom efficacy might be similar to that of monoamine oxidase inhibitors . Once a patient develops motor fluctuations, amantadine should be considered as an initial therapy for off time .
properties
IUPAC Name |
adamantan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNWSYNQZKUICI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
665-66-7 (hydrochloride) | |
Record name | Amantadine [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768945 | |
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DSSTOX Substance ID |
DTXSID8022117 | |
Record name | Amantadine | |
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Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amantadine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Stable, white or nearly white crystalline powder. Crystals from abs ethanol+ anhydr ether. Decomp at 360 °C. Practically insol in ether; sol in water (at least 1:20). /Hydrochloride/, Sparingly sol in water, 8.46e-02 g/L | |
Record name | Amantadine | |
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Record name | AMANTADINE | |
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Record name | Amantadine | |
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Mechanism of Action |
The mechanism of its antiparkinsonic effect is not fully understood, but it appears to be releasing dopamine from the nerve endings of the brain cells, together with stimulation of norepinephrine response. It also has NMDA receptor antagonistic effects. The antiviral mechanism seems to be unrelated. The drug interferes with a viral protein, M2 (an ion channel), which is needed for the viral particle to become "uncoated" once it is taken inside the cell by endocytosis., Amantadine, like rimantadine, inhibits viral replication by interfering with the influenza A virus M2 protein, an integral membrane protein. The M2 protein of influenza A functions as a ion channel and is important in at least 2 aspects of virus replication, disassembly of the infecting virus particle and regulation of the ionic environment of the transport pathway. By interfering with the ion channel function of the M2 protein, amantadine inhibits 2 stages in the replicative cycle of influenza A. Early in the virus replicative cycle, amantadine inhibits uncoating of the virus particle, presumably by inhibiting the acid-mediated dissociation of the virion nucleic acid and proteins, which prevents nuclear transport of viral genome material. Amantadine also prevents viral maturation in some strains of influenza A (e.g., H7 strains) by promoting pH-induced conformational changes in influenza A hemagglutinin during its intracellular transport late in the replicative cycle. Adsorption of the virus to and penetration into cells do not appear to be affected by amantadine. In addition, amantadine does not interfere with the synthesis of viral components (e.g., RNA-directed RNA polymerase activity)., The mechanism of action of amantadine in the treatment of Parkinson's disease and drug-induced extrapyramidal reactions is not known. Data from earlier animal studies suggest that symmetrel may have direct and indirect effects on dopamine neurons. More recent studies have demonstrated that amantadine is a weak, non-competitive NMDA receptor antagonist (Ki = 10 uM). Although amantadine has not been shown to possess direct anticholinergic activity in animal studies, clinically, it exhibits anticholinergic-like side effects such as dry mouth, urinary retention, and constipation., The mechanism by which amantadine exerts its antiviral activity is not clearly understood. It appears to mainly prevent the release of infectious viral nucleic acid into the host cell by interfering with the function of the transmembrane domain of the viral M2 protein. In certain cases, amantadine is also known to prevent virus assembly during virus replication. It does not appear to interfere with the immunogenicity of inactivated influenza A virus vaccine., In isolated ventricular muscle preparations (frog, rabbit, cat, dog, and calf) amantadine increased the action potential duration, decreased the amplitude and max diastolic potential, and induced phase 4 depolarization. These changes may be due to the effect of amantadine on potassium ion conductance. | |
Record name | Amantadine | |
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Product Name |
Amantadine | |
Color/Form |
HEXAKISTETRAHEDRAL CRYSTALS BY SUBLIMATION | |
CAS RN |
768-94-5 | |
Record name | Amantadine | |
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Record name | Amantadine [INN:BAN] | |
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Record name | Amantadine | |
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Record name | Amantadine | |
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Melting Point |
180-192, 160-190 °C (closed tube); Also reported as 180-192 °C, 180 °C | |
Record name | Amantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00915 | |
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Record name | Amantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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